molecular formula C21H27N5O5S B11294371 N1-(2-morpholino-2-(pyridin-3-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide

N1-(2-morpholino-2-(pyridin-3-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No.: B11294371
M. Wt: 461.5 g/mol
InChI Key: XKXRCPYNZQHFBR-UHFFFAOYSA-N
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Description

N1-(2-morpholino-2-(pyridin-3-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a pyridine ring, and a sulfonamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-morpholino-2-(pyridin-3-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Morpholino Intermediate: This step involves the reaction of morpholine with a suitable alkylating agent to introduce the pyridine ring.

    Coupling with Sulfamoylphenethylamine: The intermediate is then coupled with 4-sulfamoylphenethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Oxalamide Formation: The final step involves the formation of the oxalamide linkage through the reaction of the coupled intermediate with oxalyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N1-(2-morpholino-2-(pyridin-3-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

N1-(2-morpholino-2-(pyridin-3-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-morpholino-2-(pyridin-3-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-morpholinoethyl)-N2-(4-sulfamoylphenethyl)oxalamide
  • N1-(2-pyridin-3-ylethyl)-N2-(4-sulfamoylphenethyl)oxalamide
  • N1-(2-morpholino-2-(pyridin-3-yl)ethyl)-N2-(4-aminophenethyl)oxalamide

Uniqueness

N1-(2-morpholino-2-(pyridin-3-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide is unique due to the presence of both the morpholine and pyridine rings, which confer distinct chemical reactivity and biological activity. The sulfonamide group further enhances its potential for interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H27N5O5S

Molecular Weight

461.5 g/mol

IUPAC Name

N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide

InChI

InChI=1S/C21H27N5O5S/c22-32(29,30)18-5-3-16(4-6-18)7-9-24-20(27)21(28)25-15-19(17-2-1-8-23-14-17)26-10-12-31-13-11-26/h1-6,8,14,19H,7,9-13,15H2,(H,24,27)(H,25,28)(H2,22,29,30)

InChI Key

XKXRCPYNZQHFBR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C3=CN=CC=C3

Origin of Product

United States

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